Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Synthetic Chemists
Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
Dichloromethyldiisopropoxyborane (CAS Number: 62260-99-5), a key organoboron intermediate, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, particularly as a precursor to nucleophilic dichloromethyl species and its utility in the celebrated Matteson homologation, has positioned it as an indispensable tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of Dichloromethyldiisopropoxyborane, with a particular focus on its role in the preparation of α-aminoboronic acids and its potential in cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Ascendancy of Organoboranes in Synthesis
Organoboron compounds have revolutionized the landscape of chemical synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Among the vast arsenal of organoboron reagents, Dichloromethyldiisopropoxyborane, also known as diisopropyl (dichloromethyl)boronate, holds a special place. Its primary utility lies in its role as a key reactant in the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain by a single carbon atom.[1][2] This capability is of paramount importance in the synthesis of chiral molecules, a cornerstone of modern drug discovery and development. This guide will delve into the core aspects of Dichloromethyldiisopropoxyborane, providing the reader with the foundational knowledge and practical tools necessary to effectively utilize this reagent in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is a prerequisite for its successful and safe application in the laboratory.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 62260-99-5 | [3] |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [3] |
| Molecular Weight | 212.91 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.019 g/mL at 25 °C | [4] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Safety and Handling
Dichloromethyldiisopropoxyborane is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is also an irritant to the skin, eyes, and respiratory system.[4]
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this reagent. All manipulations should be performed in a chemical fume hood.
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3] The compound is typically stored at -20°C for long-term stability.[3]
Synthesis of Dichloromethyldiisopropoxyborane: The Matteson Homologation
The primary route for the synthesis of Dichloromethyldiisopropoxyborane is the Matteson homologation, a reaction that involves the treatment of a boronic ester with dichloromethyllithium.[1][5]
Reaction Principle
The core of the synthesis is the reaction of triisopropyl borate with dichloromethyllithium, which is generated in situ from dichloromethane and a strong base, typically n-butyllithium, at low temperatures.[1][6] The dichloromethyllithium acts as a nucleophile, attacking the electrophilic boron center of the triisopropyl borate.
Caption: Synthesis of Dichloromethyldiisopropoxyborane via Matteson Homologation.
Detailed Experimental Protocol
This protocol is adapted from established Matteson homologation procedures.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, but often used to facilitate rearrangement)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Dichloromethyllithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of the limiting reagent). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[1]
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled dichloromethane solution, maintaining the temperature below -95 °C. Stir the resulting mixture for 30 minutes at -100 °C to ensure complete formation of dichloromethyllithium.[1]
-
Reaction with Triisopropyl Borate: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF (1.5 mL per mmol). Add this solution dropwise to the cold dichloromethyllithium solution, again maintaining the temperature below -95 °C.
-
Stir the reaction mixture at -100 °C for an additional 30 minutes.
-
(Optional) Addition of Zinc Chloride: Prepare a solution of anhydrous zinc chloride (1.05 equivalents) in anhydrous THF. Add this solution to the reaction mixture.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.[1] The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Dichloromethyldiisopropoxyborane can be purified by vacuum distillation.
Key Applications in Organic Synthesis
Dichloromethyldiisopropoxyborane is a versatile reagent with a growing number of applications in organic synthesis. Its primary role is as a precursor for the stereoselective synthesis of α-aminoboronic acids.
Synthesis of α-Aminoboronic Acids
α-Aminoboronic acids and their derivatives are potent inhibitors of serine proteases and have found significant applications in medicinal chemistry.[7][8] Dichloromethyldiisopropoxyborane is a key starting material for the synthesis of α-aminoboronic esters, which are stable precursors to the corresponding acids.[9]
The synthesis of α-aminoboronic esters from Dichloromethyldiisopropoxyborane typically involves a two-step process:
-
Nucleophilic Displacement of a Chloride: The first step involves the reaction of Dichloromethyldiisopropoxyborane with a nucleophile, which displaces one of the chlorine atoms to form an α-chloroboronic ester.
-
Second Nucleophilic Displacement: The resulting α-chloroboronic ester is then treated with an amine nucleophile, such as lithium hexamethyldisilazide (LiHMDS), which displaces the remaining chlorine atom to afford the desired α-aminoboronic ester.[9]
Caption: General pathway for the synthesis of α-aminoboronic esters.
This protocol is a representative example of the synthesis of a protected α-aminoboronic ester.
Materials:
-
Dichloromethyldiisopropoxyborane
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium or Grignard reagent (R-Li or R-MgX)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve Dichloromethyldiisopropoxyborane (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the organolithium or Grignard reagent (1.0 equivalent) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of LiHMDS (1.1 equivalents) in anhydrous THF.
-
Add the LiHMDS solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Suzuki-Miyaura Cross-Coupling Reactions
While not a direct coupling partner itself, Dichloromethyldiisopropoxyborane can serve as a precursor to boronic acids or their esters for use in Suzuki-Miyaura cross-coupling reactions.[10] The diisopropoxyborane moiety can be hydrolyzed in situ to the corresponding boronic acid under the basic conditions of the Suzuki coupling.[10]
The in situ generation of the boronic acid from Dichloromethyldiisopropoxyborane followed by a one-pot Suzuki-Miyaura coupling is an efficient strategy that avoids the isolation of potentially unstable boronic acids.[11]
Caption: One-pot Suzuki-Miyaura coupling workflow.
This protocol outlines a general procedure for a one-pot Suzuki-Miyaura coupling.
Materials:
-
Dichloromethyldiisopropoxyborane
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the solvent system.
-
Add Dichloromethyldiisopropoxyborane (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A septet corresponding to the two methine protons of the isopropoxy groups.
-
A doublet for the twelve methyl protons of the isopropoxy groups.
-
A singlet for the dichloromethyl proton.
-
-
¹³C NMR:
-
A signal for the methine carbons of the isopropoxy groups.
-
A signal for the methyl carbons of the isopropoxy groups.
-
A signal for the dichloromethyl carbon.
-
-
¹¹B NMR: Boronic esters typically exhibit a broad signal in the range of δ 20-35 ppm.[12][13] The chemical shift is sensitive to the electronic environment of the boron atom.[14]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Common fragmentation patterns for organoboronates involve the loss of alkoxy groups and rearrangements.[15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
B-O stretching: Typically in the region of 1300-1400 cm⁻¹.[18][19]
-
C-H stretching (alkyl): Around 2850-3000 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Conclusion and Future Outlook
Dichloromethyldiisopropoxyborane has firmly established itself as a valuable reagent in the synthetic organic chemist's toolkit. Its central role in the Matteson homologation provides a reliable and stereoselective method for carbon-carbon bond formation, particularly in the synthesis of medicinally relevant α-aminoboronic acids. The potential for its use in one-pot Suzuki-Miyaura cross-coupling reactions further enhances its utility, offering a streamlined approach to the synthesis of complex molecular architectures. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the importance of versatile and efficient reagents like Dichloromethyldiisopropoxyborane is set to increase. Future research will likely focus on expanding the scope of its applications, developing new catalytic systems that utilize this reagent, and further exploring its reactivity profile to unlock novel synthetic transformations.
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